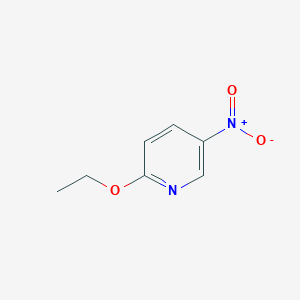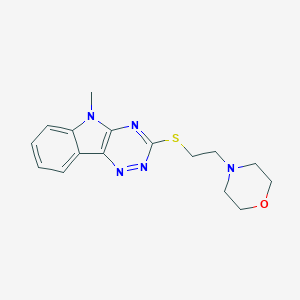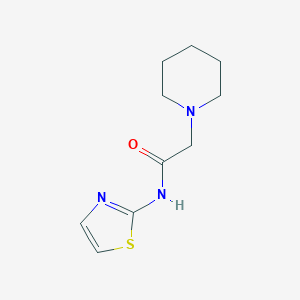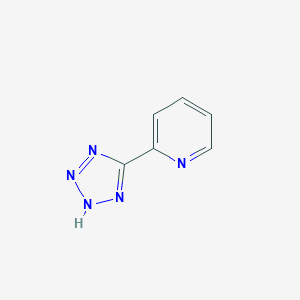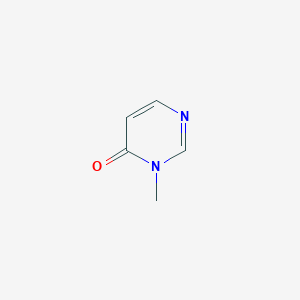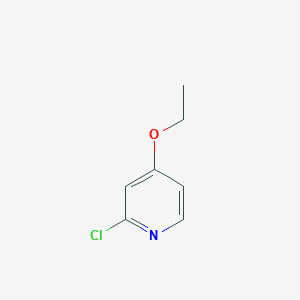
2-氯-4-乙氧基吡啶
概述
描述
2-Chloro-4-ethoxypyridine is a chemical compound with the molecular formula C7H8ClNO . It has a molecular weight of 157.6 . It is a solid substance that is stored at room temperature in an inert atmosphere .
Molecular Structure Analysis
The InChI code for 2-Chloro-4-ethoxypyridine is 1S/C7H8ClNO/c1-2-10-6-3-4-9-7(8)5-6/h3-5H,2H2,1H3 . This code provides a specific textual representation of the compound’s molecular structure.Physical And Chemical Properties Analysis
2-Chloro-4-ethoxypyridine is a solid substance that is stored at room temperature in an inert atmosphere .科学研究应用
药物合成
“2-氯-4-乙氧基吡啶”用于合成各种具有生物活性的化合物。它是合成氯化药物的关键中间体,氯化药物在治疗多种疾病方面起着重要作用。 氯的存在可以增强药物的疗效和选择性 .
非线性光学 (NLO) 材料
该化合物也参与具有非线性光学性质的材料的合成。 这些材料对于光学开关、调制和电信系统等应用至关重要 .
果实单性结实诱导
在农业研究中,研究了“2-氯-4-乙氧基吡啶”衍生物在诱导单性结实(不经受精的果实发育)中的作用,这可以改善果实品质和产量 .
镇痛剂和抗帕金森病药物
安全和危害
作用机制
Target of Action
The primary target of 2-Chloro-4-ethoxypyridine is the pyridine ring structure within the compound . The chlorine atom in 2-Chloro-4-ethoxypyridine can undergo substitution reactions with various nucleophiles to replace the chlorine atom with another group . This allows for the formation of substituted pyridine derivatives .
Mode of Action
2-Chloro-4-ethoxypyridine interacts with its targets through several key mechanisms. The chlorine atom in the compound can undergo substitution reactions with various nucleophiles, leading to the formation of substituted pyridine derivatives . The ethoxy group in 2-Chloro-4-ethoxypyridine can participate in ether formation reactions, especially in the presence of strong bases or acid catalysts . This can lead to the formation of cyclic ethers or acyclic ethers . The pyridine ring in 2-Chloro-4-ethoxypyridine can undergo metalation reactions with strong bases or metal reagents, leading to the formation of metal complexes .
Biochemical Pathways
The biochemical pathways affected by 2-Chloro-4-ethoxypyridine are primarily related to its reactivity. The compound can undergo various redox reactions depending on the reaction conditions and the presence of other reagents . For instance, it can be oxidized to form pyridine N-oxide derivatives or reduced to form dihydropyridine derivatives . The ethoxy group in 2-Chloro-4-ethoxypyridine can participate in condensation reactions, such as acylation or alkylation reactions, leading to the formation of more complex molecules .
Result of Action
The molecular and cellular effects of 2-Chloro-4-ethoxypyridine’s action are largely dependent on the specific reactions it undergoes. For instance, the formation of substituted pyridine derivatives could potentially alter cellular processes or pathways . The formation of cyclic or acyclic ethers could also have significant effects, depending on the specific ether formed .
Action Environment
The action, efficacy, and stability of 2-Chloro-4-ethoxypyridine can be influenced by various environmental factors. For instance, the presence of strong bases or acid catalysts can promote ether formation reactions . Similarly, the presence of strong bases or metal reagents can facilitate metalation reactions . The specific conditions under which these reactions occur could potentially influence the compound’s overall action and efficacy.
生化分析
Biochemical Properties
It is known that this compound can interact with various enzymes, proteins, and other biomolecules The nature of these interactions is largely dependent on the specific biochemical context and can vary widely
Cellular Effects
It is possible that this compound could influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism
Molecular Mechanism
It is likely that this compound exerts its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression
Temporal Effects in Laboratory Settings
Information on the product’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies is currently lacking
Dosage Effects in Animal Models
It is possible that this compound could have threshold effects or toxic or adverse effects at high doses
Metabolic Pathways
It is possible that this compound could interact with various enzymes or cofactors and could have effects on metabolic flux or metabolite levels
Transport and Distribution
It is possible that this compound could interact with various transporters or binding proteins and could have effects on its localization or accumulation
Subcellular Localization
It is possible that this compound could have targeting signals or post-translational modifications that direct it to specific compartments or organelles
属性
IUPAC Name |
2-chloro-4-ethoxypyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8ClNO/c1-2-10-6-3-4-9-7(8)5-6/h3-5H,2H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OFHQTZYEMRJMCT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC(=NC=C1)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8ClNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10355775 | |
| Record name | 2-chloro-4-ethoxypyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10355775 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
157.60 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
52311-50-9 | |
| Record name | 2-chloro-4-ethoxypyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10355775 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details





Synthesis routes and methods III
Procedure details






Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
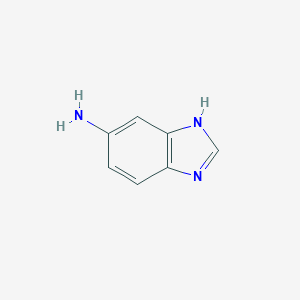



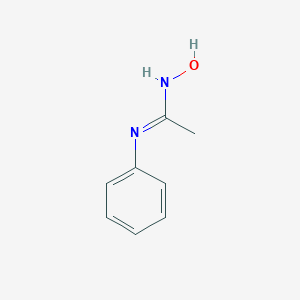
![Benzo[1,3]dioxol-5-ylmethyl-(4-fluoro-benzyl)-amine](/img/structure/B183311.png)
![6-(4-Methylphenyl)imidazo[2,1-b][1,3]thiazole](/img/structure/B183312.png)
